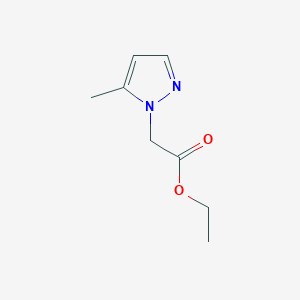

ethyl (5-methyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

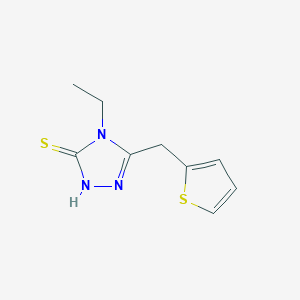

Ethyl (5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in various fields of chemistry. The compound is structurally related to various pyrazole derivatives synthesized and characterized in the provided studies, which include substituted pyrazoles and their esters .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One effective route is the 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce substituted pyrazoles . Another approach is the one-pot synthesis using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which provides pyrazoles with excellent regioselectivity and good yields . Additionally, the reaction of ethyl acetoacetate with different reagents can yield various pyrazole derivatives, as demonstrated in the synthesis of isomeric pyrazolopyridones and polyfunctionally substituted pyran, pyridine, and pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These studies provide detailed information about the 3D molecular structure, including the presence of intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Density functional theory (DFT) calculations are also employed to compare the optimized theoretical structure parameters with the experimental X-ray structures .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to yield acetylated products, with the acetylation occurring mainly on nitrogen atoms in the ring . The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents has been studied to give different heterocyclic derivatives . Moreover, methyl (5-oxopyrazol-3-yl)acetate can be used as a building block for constructing pyrazolo[4,3-c]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their antioxidant susceptibilities, can be evaluated using in vitro methods like DPPH and hydroxyl radical scavenging methods . The solubility of these compounds in various solvents and their crystallization behavior are also important aspects of their physical properties . Theoretical studies, including frontier molecular orbitals, theoretical UV-Vis, and IR stretching vibrations, contribute to the understanding of the electronic structure-property relationships of these molecules .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

Method of Application

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Results or Outcomes

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

Prostate Cancer Therapy

Androgen receptor (AR) signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy .

Method of Application

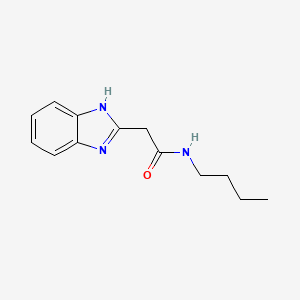

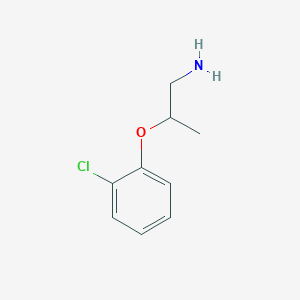

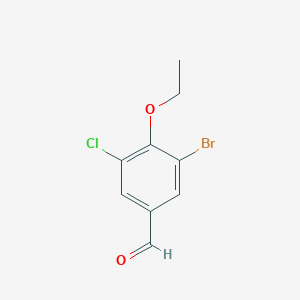

In a study, a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized, and their biological activities were evaluated .

Results or Outcomes

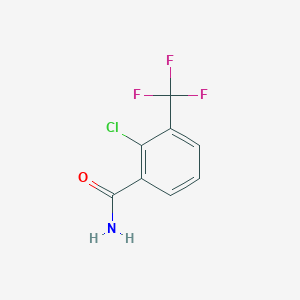

AR luciferase reporter assay revealed compound 6f (59.7%) as a potent AR antagonist. Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC50 = 35.0 μM), especially 6g with IC50 value of 13.6 μM .

Agrochemistry

Pyrazole derivatives are also used in agrochemistry .

Results or Outcomes

Coordination Chemistry

Pyrazoles are used in coordination chemistry .

Results or Outcomes

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry .

Results or Outcomes

Fluorescent Materials

Pyrazole derivatives are found in a huge library of heterocyclic compounds that envelop promising fluorescent properties .

Direcciones Futuras

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years . Therefore, the study of ethyl (5-methyl-1H-pyrazol-1-yl)acetate and similar compounds could be a promising direction for future research.

Propiedades

IUPAC Name |

ethyl 2-(5-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYOOLZCVTNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398706 |

Source

|

| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate | |

CAS RN |

934172-62-0 |

Source

|

| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.